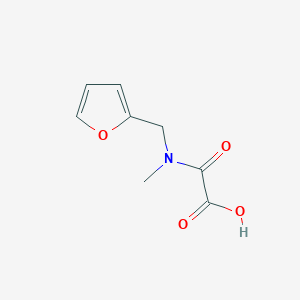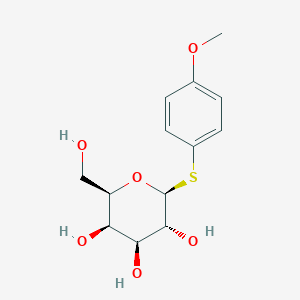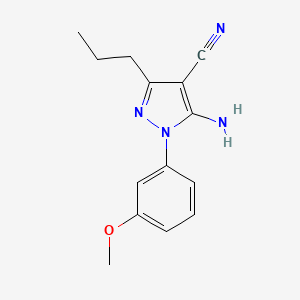![molecular formula C14H10F2N2O B12873213 4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of the difluoromethoxy group and the phenyl group makes this compound particularly interesting for various applications in medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a valuable molecule for research and development.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene chemistry, where difluorocarbene is generated and reacted with appropriate precursors to form the desired compound . Another approach involves the use of fluorinated cyclopropanes as starting materials, which are then subjected to ring-opening reactions to introduce the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts can facilitate the efficient introduction of the difluoromethoxy group. Recycling of by-products and optimization of reaction conditions are crucial for large-scale production .
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The difluoromethoxy and phenyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity . Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: This compound shares the difluoromethoxy group but has a different core structure, leading to distinct properties and applications.
3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine:
Uniqueness
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and ring structures. The presence of both the difluoromethoxy and phenyl groups enhances its chemical stability and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C14H10F2N2O |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
4-(difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2O/c15-14(16)19-12-8-11(9-4-2-1-3-5-9)18-13-10(12)6-7-17-13/h1-8,14H,(H,17,18) |
InChIキー |
IRBQCOGZDJVKCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)








